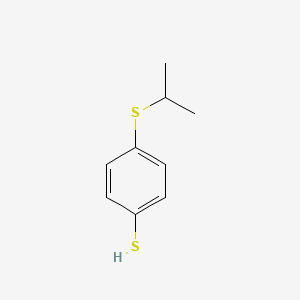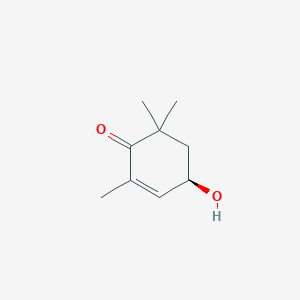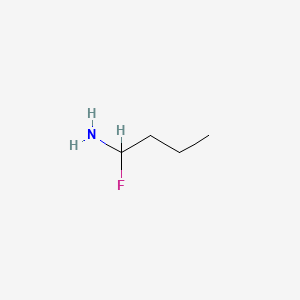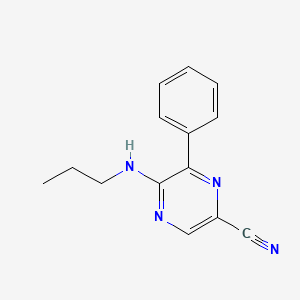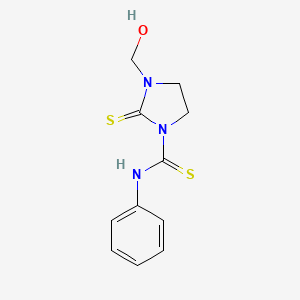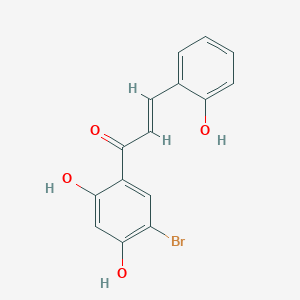
Acrylophenone, 5'-bromo-2',4'-dihydroxy-3-(o-hydroxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(o-hydroxyphenyl)- is an organic compound with a complex structure that includes bromine, hydroxyl, and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(o-hydroxyphenyl)- typically involves multiple steps. One common method includes the bromination of a precursor compound followed by hydroxylation and phenylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve high yields and minimize by-products.
化学反応の分析
Types of Reactions
Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(o-hydroxyphenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or hydroxylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., Br₂) and hydroxylating agents (e.g., H₂O₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
科学的研究の応用
Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(o-hydroxyphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(o-hydroxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and bromine groups can form hydrogen bonds and halogen bonds, respectively, with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Acrylophenone: A simpler analog without the bromine and hydroxyl groups.
Bromoacetophenone: Contains a bromine atom but lacks the hydroxyl groups.
Hydroxyacetophenone: Contains hydroxyl groups but lacks the bromine atom.
Uniqueness
Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(o-hydroxyphenyl)- is unique due to its combination of bromine, hydroxyl, and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
78050-57-4 |
|---|---|
分子式 |
C15H11BrO4 |
分子量 |
335.15 g/mol |
IUPAC名 |
(E)-1-(5-bromo-2,4-dihydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H11BrO4/c16-11-7-10(14(19)8-15(11)20)13(18)6-5-9-3-1-2-4-12(9)17/h1-8,17,19-20H/b6-5+ |
InChIキー |
FEERWDUOJVFJQI-AATRIKPKSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=CC(=C(C=C2O)O)Br)O |
正規SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC(=C(C=C2O)O)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(2-hydroxyethylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14431868.png)
![8,8-Diethyl-6-(pentan-3-YL)-7-phenyl-8H-cyclopenta[G]quinoline](/img/structure/B14431871.png)
![3,4,5-Triethoxy-N-[(4-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14431885.png)
![Methyl 4-[[[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamoylamino]methyl]benzoate;chloride](/img/structure/B14431888.png)

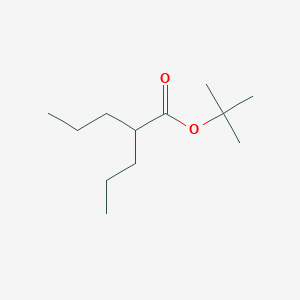
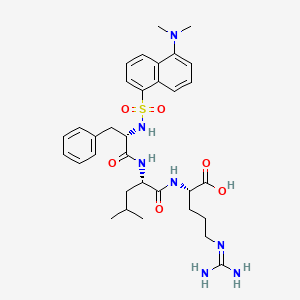
![2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B14431907.png)

